![molecular formula C32H26N4O8S2 B2820981 N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide CAS No. 518333-96-5](/img/structure/B2820981.png)
N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide” is a complex organic molecule. It is related to a class of compounds known as benzimidazole derivatives . These compounds have been studied for their potential therapeutic effects, such as the amelioration of Methotrexate-induced intestinal mucositis .
Scientific Research Applications
Antibacterial and Antifungal Activities
The compound has demonstrated promising antimicrobial properties. Researchers synthesized a series of 1,1′-(1,4-phenylene)diurea derivatives by reacting 1,4-diisocyanatobenzene with various biologically relevant primary and secondary amines . These derivatives exhibited good activities against bacterial and fungal strains. The compound’s ability to inhibit microbial growth makes it a potential candidate for developing new antibiotics or antifungal agents.
Drug Design and Molecular Recognition
Urea derivatives, including the compound , play a crucial role in drug design and molecular recognition. The urea nucleus forms multiple stable hydrogen bonds with protein and receptor targets, influencing drug properties and biological activity . Medicinal chemists are interested in exploiting these interactions to enhance drug efficacy and reduce adverse effects. Understanding the compound’s binding mechanisms can aid in designing novel pharmaceutical agents.
Materials Science Applications
Urea-based derivatives find applications beyond medicine. In materials science, these compounds contribute to various fields. For instance, they may serve as components in polymers, catalysts, or functional materials. Further research could explore the compound’s potential in materials engineering, such as its role in enhancing material properties or facilitating specific reactions .
Organocatalytic Reactions
Urea derivatives have been employed as organocatalysts in chemical reactions. Their ability to activate specific functional groups and promote reactions makes them valuable tools in synthetic chemistry. Investigating the compound’s catalytic properties and reactivity could reveal novel applications in organic synthesis .
Antitrypanosomal Activity
Urea derivatives have shown promise as antitrypanosomal agents. For example, Trypan red, a urea-based compound, exhibits potent antitrypanosomal activity . Research exploring the compound’s effects on protozoan parasites could lead to new treatments for diseases like African sleeping sickness and river blindness.
Industrial Intermediates
The compound “N,N′-1,4-phenylene-bis(3-oxobutanamide)” serves as an industrial intermediate in the synthesis of azo pigments . While this specific compound is not identical to the one , it highlights the broader utility of related urea derivatives in industrial processes.
properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O8S2/c1-43-27-7-11-29(12-8-27)45(39,40)35(31(37)23-15-19-33-20-16-23)25-3-5-26(6-4-25)36(32(38)24-17-21-34-22-18-24)46(41,42)30-13-9-28(44-2)10-14-30/h3-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYFIKUAFPKHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)
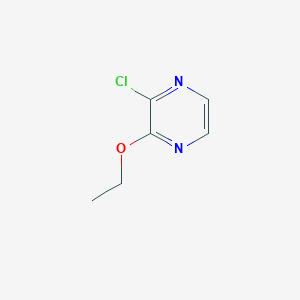
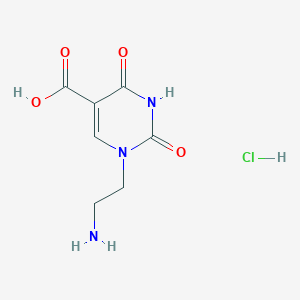

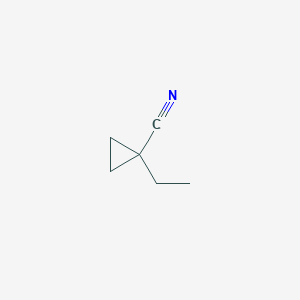
amine hydrochloride](/img/structure/B2820906.png)
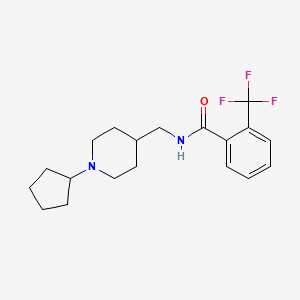

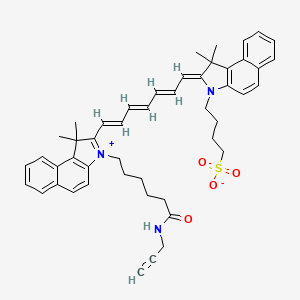
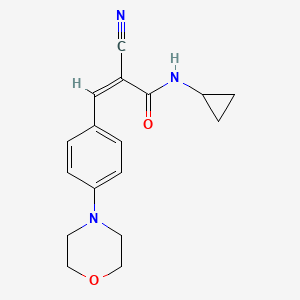
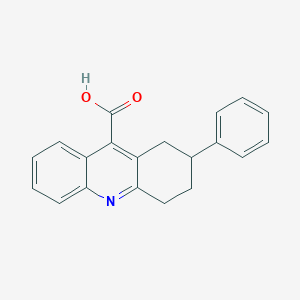

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)
![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)